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Compound of Interest

Compound Name: Myrcenol sulfone

Cat. No.: B074774 Get Quote

Introduction
Myrcenol sulfone, systematically named 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-

methylpentan-2-ol, is an organosulfur compound of interest in organic synthesis and potentially

in drug development. Its structure comprises a dihydrothiophene-1,1-dioxide ring attached to a

substituted pentanol chain. The presence of the sulfonyl group, a strong electron-withdrawing

moiety, significantly influences the molecule's chemical properties and reactivity. This guide

aims to provide a comprehensive overview of the structural elucidation of this compound,

though it must be noted that detailed experimental data for this specific molecule is not widely

available in the public domain. This document will, therefore, focus on the theoretical

framework and general methodologies that would be employed for its structural

characterization.

Chemical Identity
A point of clarification is necessary regarding the term "Myrcenol sulfone." Literature searches

reveal ambiguity, with the name referring to both a small molecule and a polymer. This guide

focuses exclusively on the small molecule, 5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-

methylpentan-2-ol, with the molecular formula C10H18O3S.

Table 1: Chemical Identity of Myrcenol Sulfone
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Property Value

Systematic Name
5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-

methylpentan-2-ol

Molecular Formula C10H18O3S

Molecular Weight 218.32 g/mol

CAS Number 1135-22-4

Chemical Class
Organosulfur compound, Sulfone, Tertiary

Alcohol

Proposed Synthesis and Structural Elucidation
Workflow
The structural confirmation of a newly synthesized compound like Myrcenol sulfone would

typically follow a well-defined workflow, integrating synthesis and various spectroscopic

techniques.

Synthesis

Purification

Structural Elucidation

Myrcene

Myrcene Sulfone Intermediate
Diels-Alder or Radical Reaction

Sulfur Dioxide

Hydration
(e.g., H2SO4/H2O)

Myrcenol Sulfone
(Crude Product)

Chromatography
(e.g., Column, HPLC)

NMR Spectroscopy
(1H, 13C, COSY, HSQC, HMBC)

Mass Spectrometry
(EI, ESI)

IR Spectroscopy

Elemental Analysis

Confirmed Structure

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b074774?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Proposed workflow for the synthesis and structural elucidation of Myrcenol sulfone.

Hypothetical Spectroscopic Data for Structural
Confirmation
While specific experimental data for Myrcenol sulfone is not available, we can predict the

expected spectroscopic features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for Myrcenol Sulfone

Assignment
Predicted Chemical
Shift (ppm)

Multiplicity Integration

-C(CH₃)₂OH ~1.2 s 6H

-CH₂-C(CH₃)₂OH ~1.6 t 2H

-CH₂-CH₂-C(CH₃)₂OH ~1.8 m 2H

Ring -CH₂-S- ~3.8 s 2H

Ring =CH- ~5.9 s 1H

Ring -CH₂-C= ~2.9 t 2H

-OH Variable br s 1H

Table 3: Predicted ¹³C NMR Chemical Shifts for Myrcenol Sulfone
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Assignment Predicted Chemical Shift (ppm)

-C(CH₃)₂OH ~29

-C(CH₃)₂OH ~71

-CH₂-C(CH₃)₂OH ~43

-CH₂-CH₂-C(CH₃)₂OH ~22

Ring -CH₂-S- ~55

Ring =C- ~125

Ring =CH- ~135

Ring -CH₂-C= ~28

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Expected Mass Spectrometry Data for Myrcenol Sulfone

Technique Expected m/z Interpretation

Electrospray Ionization (ESI) 219.1004 [M+H]⁺

241.0823 [M+Na]⁺

Electron Ionization (EI) 218 Molecular Ion (M⁺)

203 [M-CH₃]⁺

154 [M-SO₂]⁺

59 [C(CH₃)₂OH]⁺

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Table 5: Characteristic Infrared Absorption Bands for Myrcenol Sulfone

Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Broad O-H stretch (alcohol)

3050-3000 Medium =C-H stretch (alkene)

2980-2850 Strong C-H stretch (alkane)

1650-1600 Medium C=C stretch (alkene)

1325-1275 Strong
S=O asymmetric stretch

(sulfone)

1150-1100 Strong
S=O symmetric stretch

(sulfone)

Detailed Experimental Protocols (General
Methodology)
The following are generalized protocols that would be adapted for the specific synthesis and

analysis of Myrcenol sulfone.

Synthesis of Myrcenol Sulfone
Formation of Myrcene Sulfone: Myrcene is reacted with an equimolar amount of sulfur

dioxide. The reaction can be carried out in a sealed tube or a pressure reactor. The

temperature is typically maintained between 50-100 °C. The progress of the reaction is

monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Hydration: The resulting myrcene sulfone intermediate is then subjected to hydration. This is

typically achieved by treatment with an aqueous solution of a strong acid, such as sulfuric

acid, at a controlled temperature.

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted

with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed,

dried, and the solvent is removed under reduced pressure. The crude product is then purified

by column chromatography on silica gel.
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Spectroscopic Analysis
NMR Spectroscopy: A sample of the purified Myrcenol sulfone (~5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H, ¹³C, and 2D NMR (COSY,

HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

Mass Spectrometry: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after

separation by liquid chromatography (LC-MS).

IR Spectroscopy: A small amount of the neat liquid sample is placed between two KBr plates,

or a thin film is cast on a KBr disk. The IR spectrum is recorded using an FT-IR spectrometer.

Logical Relationship of Spectroscopic Data for
Structure Confirmation
The structural elucidation of Myrcenol sulfone relies on the logical integration of data from

various spectroscopic techniques.
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To cite this document: BenchChem. [Structural Elucidation of Myrcenol Sulfone: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074774#structural-elucidation-of-myrcenol-sulfone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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